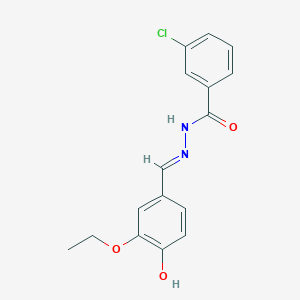

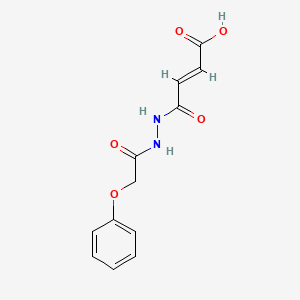

![molecular formula C20H26N2O6S4 B11696715 butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)

butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパノエート}は、チアゾリジン環、ブトキシ基、オキソ基など、複数の官能基を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパノエート}の合成は、通常、チアゾリジン環系の合成から始まる複数の手順を伴います。一般的な合成経路には次のものが含まれます。

チアゾリジン環の形成: これは、適切なアミンを二硫化炭素とアルキルハライドと塩基性条件下で反応させることで達成できます。

ブトキシ基の導入: ブトキシ基は、ブタノールと適切な酸触媒を使用してエステル化反応によって導入できます。

最終化合物の形成: 最後のステップは、中間体の縮合による目的の生成物の形成です。このステップには、正しい立体配置と収率を確保するために、制御された温度とpHなどの特定の条件が必要となる場合があります。

工業生産方法

この化合物の工業生産には、同様のステップが、より大規模に行われる可能性があります。連続フロー反応器と自動システムの使用は、反応条件の維持と最終生成物の収率と純度の向上に役立ちます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves multiple steps, typically starting with the preparation of the thiazolidine ring systems. The general synthetic route includes:

Formation of Thiazolidine Rings: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

Introduction of Butoxy Groups: The butoxy groups can be introduced via esterification reactions using butanol and an appropriate acid catalyst.

Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific conditions such as controlled temperature and pH to ensure the correct configuration and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

化学反応の分析

反応の種類

酸化: この化合物は、特にチアゾリジン環で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

還元: 還元反応は、オキソ基を標的にし、それらをヒドロキシル基に変換することができます。

置換: ブトキシ基は、求核置換反応によって他のアルコキシ基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アルコキシドやアミンなどの求核剤は、塩基性条件下で使用できます。

主要な製品

酸化: スルホキシドまたはスルホンの形成。

還元: ヒドロキシル誘導体の形成。

置換: 新しいアルコキシまたはアミノ誘導体の形成。

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その複数の官能基は、多様な化学的修飾を可能にし、合成有機化学において貴重な存在となります。

生物学

生物学研究では、この化合物の誘導体は、抗菌性または抗癌性などの興味深い生物学的活性を示す可能性があります。研究は、これらの誘導体と生物学的標的との相互作用に焦点を当てることができます。

医学

医薬品化学では、この化合物は、薬剤候補としての可能性を探求することができます。その独特の構造は、特定の酵素または受容体と相互作用し、治療効果をもたらす可能性があります。

産業

産業用途では、この化合物は、反応性官能基のため、ポリマーやコーティングなどの新しい材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

作用機序

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパノエート}の作用機序は、その特定の用途によって異なります。生物系では、酵素または受容体と相互作用して、その活性を変化させる可能性があります。チアゾリジン環は、天然基質を模倣して、酵素経路の競合的阻害または活性化につながる可能性があります。

類似化合物との比較

類似化合物

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]アセテート}: 構造は似ていますが、プロパノエート基の代わりにアセテート基があります。

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]ブタノエート}: 構造は似ていますが、プロパノエート基の代わりにブタノエート基があります。

独自性

3-{[(5E)-5-[3-(3-ブトキシ-3-オキソプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパノエート}の独自性は、その官能基の特定の組み合わせにあります。この組み合わせにより、幅広い化学反応と潜在的な用途が可能になります。その構造は、疎水性と親水性の特性のバランスを取り、さまざまな環境で汎用性を発揮します。

特性

分子式 |

C20H26N2O6S4 |

|---|---|

分子量 |

518.7 g/mol |

IUPAC名 |

butyl 3-[(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

InChI |

InChI=1S/C20H26N2O6S4/c1-3-5-11-27-13(23)7-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-8-14(24)28-12-6-4-2/h3-12H2,1-2H3/b16-15+ |

InChIキー |

SPIRDYZRVYNZQQ-FOCLMDBBSA-N |

異性体SMILES |

CCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCC)/SC1=S |

正規SMILES |

CCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCC)SC1=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)

![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)

![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11696687.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)

![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)